1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic organic compound featuring a triazole ring substituted with an ethyl group and an aldehyde functional group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with formyl hydrazine can yield the desired triazole ring structure. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Substituted with a phenyl group instead of an ethyl group.
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Substituted with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in various solvents. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
CAS No. |
2751702-10-8 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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